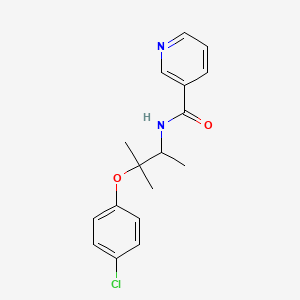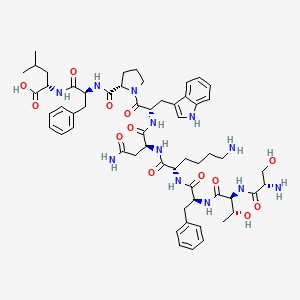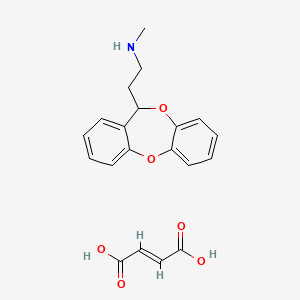
(+-)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine is a complex organic compound known for its unique chemical structure and diverse applications in scientific research. This compound features a dibenzo-dioxepin core, which is a fused ring system containing oxygen atoms, and an ethanamine side chain. Its stereochemistry is indicated by the (±) prefix, denoting a racemic mixture of both enantiomers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine typically involves several steps:
Formation of the Dibenzo-dioxepin Core: This can be achieved through a cyclization reaction involving appropriate precursors such as catechol and a dihalogenated benzene derivative under basic conditions.
Introduction of the Ethanamine Side Chain: The ethanamine side chain can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the dibenzo-dioxepin core is replaced by an ethanamine group.
Methylation: The final step involves the methylation of the nitrogen atom in the ethanamine side chain, which can be accomplished using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine often employs similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the aromatic rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the nitrogen atom or the aromatic rings, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the oxygen atoms in the dibenzo-dioxepin core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives with altered oxidation states.
科学的研究の応用
Chemistry
In chemistry, (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a subject of interest in biochemistry and molecular biology.
Medicine
In medicine, (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine is investigated for its pharmacological properties
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for various chemical products. Its stability and reactivity make it suitable for a range of industrial applications.
作用機序
The mechanism of action of (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- ®-N,N-Dimethyl-11H-dibenzo[b,e][1,4]dioxepin-11-ethanamine
- (S)-N,N-Dimethyl-11H-dibenzo[b,e][1,4]dioxepin-11-ethanamine
Uniqueness
Compared to its analogs, (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine is unique due to its racemic nature, which can result in different biological activities and interactions. The presence of both enantiomers can lead to a broader range of effects and applications.
This detailed overview provides a comprehensive understanding of (±)-N-Methyl-11H-dibenzo(b,e)(1,4)dioxepin-11-ethanamine, covering its synthesis, reactions, applications, and unique characteristics
特性
CAS番号 |
81320-44-7 |
|---|---|
分子式 |
C20H21NO6 |
分子量 |
371.4 g/mol |
IUPAC名 |
2-(6H-benzo[b][1,4]benzodioxepin-6-yl)-N-methylethanamine;(E)-but-2-enedioic acid |
InChI |
InChI=1S/C16H17NO2.C4H4O4/c1-17-11-10-14-12-6-2-3-7-13(12)18-15-8-4-5-9-16(15)19-14;5-3(6)1-2-4(7)8/h2-9,14,17H,10-11H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
LKEZMHGWWGSMIR-WLHGVMLRSA-N |
異性体SMILES |
CNCCC1C2=CC=CC=C2OC3=CC=CC=C3O1.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CNCCC1C2=CC=CC=C2OC3=CC=CC=C3O1.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





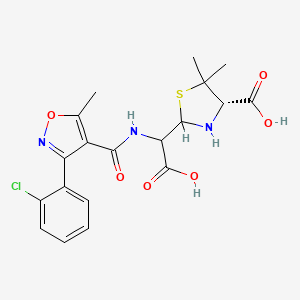
![(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12782114.png)
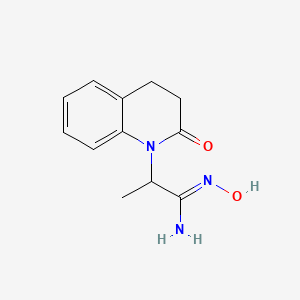
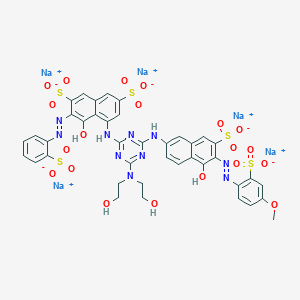

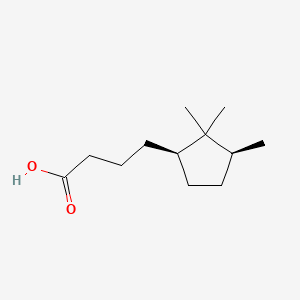
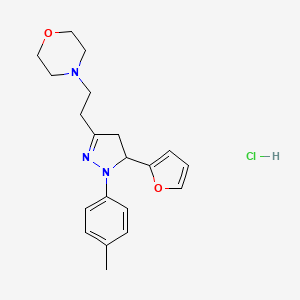

![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)
